(2E)-1-(3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one
Description
Properties
CAS No. |
130820-53-0 |
|---|---|
Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
(E)-1-(3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13NO4/c1-21-15-4-2-3-13(11-15)16(18)10-7-12-5-8-14(9-6-12)17(19)20/h2-11H,1H3/b10-7+ |
InChI Key |
GMOVYFWFTSNAHY-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Steps
The reaction proceeds via a two-step mechanism:
-
Formation of the Enolate Ion : Deprotonation of 4-nitroacetophenone by a strong base (e.g., NaOH or KOH) generates a resonance-stabilized enolate ion.
-
Nucleophilic Addition and Elimination : The enolate attacks the carbonyl carbon of 3-methoxybenzaldehyde, forming a β-hydroxyketone intermediate. Subsequent dehydration yields the α,β-unsaturated chalcone.
Standard Reaction Conditions
-
Reactants :
-
3-Methoxybenzaldehyde (1.2 equiv)
-
4-Nitroacetophenone (1.0 equiv)
-
-
Catalyst : 10–20% aqueous NaOH or KOH
-
Solvent : Ethanol or methanol (reflux at 78–80°C)
Under these conditions, yields typically range from 65% to 84%, depending on purification techniques.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as an efficient alternative to conventional heating, reducing reaction times from hours to minutes. A comparative study using 4-methoxyacetophenone and nitrobenzaldehydes demonstrated that microwave-assisted synthesis achieved comparable yields (53%) to conventional methods (84%) for analogous chalcones.
Optimization Parameters
-
Power : 300–600 W
-
Temperature : Controlled at 80°C via infrared sensors
-
Solvent : Ethanol (due to its high microwave absorption)
Despite faster reaction kinetics, microwave methods require precise temperature control to prevent side reactions, such as over-oxidation or polymerization.
Critical Factors Influencing Synthesis
Base Concentration
The molar ratio of base to reactants significantly impacts product formation. Excessive base (e.g., >2.5 mmol NaOH) promotes side reactions, while insufficient base (<0.125 mmol) leads to incomplete enolate formation. For 4-nitro-substituted chalcones, optimal base concentration is 0.125–0.25 mmol NaOH per mmol of ketone.
Substituent Effects
The nitro group’s position on the benzaldehyde moiety dictates reaction pathways:
-
Para-Nitro (4-Nitro) : Facilitates chalcone formation due to electron-withdrawing effects, enhancing carbonyl electrophilicity.
-
Ortho-Nitro (2-Nitro) : Steric hindrance and electronic deactivation reduce reaction efficiency, often yielding aldol adducts instead of chalcones.
Comparative Analysis of Synthesis Methods
The table below summarizes key findings from recent studies:
Challenges and Solutions
Byproduct Formation
The β-hydroxyketone intermediate may persist if dehydration is incomplete. Solutions include:
Chemical Reactions Analysis
Oxidation Reactions
The α,β-unsaturated ketone undergoes oxidation at the double bond or carbonyl group:
-
Epoxidation : Reaction with peracids (e.g., meta-chloroperbenzoic acid) forms an epoxide derivative.
-
Carbonyl Oxidation : Strong oxidants like KMnO₄ in acidic conditions cleave the double bond, yielding carboxylic acid derivatives.
Example Conditions :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂/NaOH | Ethanol, 60°C, 6 hr | Epoxide derivative | 72% |
| KMnO₄/H₂SO₄ | 0°C, 2 hr | 3-Methoxybenzoic acid + 4-Nitrobenzaldehyde | 85% |
Reduction Reactions
Selective reduction of functional groups occurs under controlled conditions:
-
Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
-
Carbonyl Reduction : NaBH₄ selectively reduces the carbonyl to a secondary alcohol without affecting the nitro group.
Experimental Data :
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂ (1 atm)/10% Pd-C | Ethanol, 25°C, 12 hr | 3-Methoxyphenyl-4-aminophenylpropenone | >90% |
| NaBH₄ | MeOH, 0°C, 1 hr | Allylic alcohol derivative | 68% |
Nucleophilic Additions
The α,β-unsaturated system facilitates Michael additions:
-
Thiol Addition : Thiophenol reacts at the β-position to form a thioether adduct.
-
Amine Addition : Hydrazines form hydrazone derivatives, which cyclize to pyrazolines.
Key Reaction Pathway :
-
Hydrazine attack at the carbonyl carbon → Hydrazone intermediate.
-
Intramolecular cyclization → 4,5-Dihydropyrazole derivative.
Data from PMC Study :
| Nucleophile | Product | Reaction Time | Yield |
|---|---|---|---|
| Thiosemicarbazide | Dihydropyrazole-thiosemicarbazone | 8 hr | 78% |
| Isonicotinic hydrazide | Dihydropyrazole-isoniazid analog | 6 hr | 82% |
Spectral Evidence :
-
IR: Loss of C=O (1684 cm⁻¹) and C=C (1602 cm⁻¹) peaks post-reaction.
-
¹H NMR: New signals at δ 3.2–3.8 ppm (pyrazoline protons).
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions as a dienophile:
-
With Cyclopentadiene : Forms a bicyclic adduct under thermal conditions.
Conditions :
| Diene | Solvent | Temperature | Adduct Yield |
|---|---|---|---|
| Cyclopentadiene | Toluene | 110°C, 24 hr | 64% |
Electrophilic Substitution
The methoxy-substituted ring undergoes nitration/sulfonation:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position to the methoxy group.
Product Analysis :
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition:
-
With Maleic Anhydride : Forms a cyclobutane derivative.
Conditions :
| Light Source | Time | Product Yield |
|---|---|---|
| UV (254 nm) | 48 hr | 56% |
Scientific Research Applications
Antimicrobial Properties
Research indicates that (2E)-1-(3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one exhibits notable antimicrobial activity against various pathogens. Studies have shown that similar nitrochalcones can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported to be around 256 µg/mL, suggesting potential as an antimicrobial agent in therapeutic applications .
Anticancer Activity
The compound has also been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that derivatives of this compound may selectively induce apoptosis in human cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .
Enzyme Inhibition
(2E)-1-(3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For instance, it has been suggested that similar compounds can inhibit acetylcholinesterase, which is significant in the context of neurodegenerative diseases like Alzheimer's .
Drug Development
Given its biological activities, this compound serves as a lead structure for the synthesis of novel pharmaceuticals. Researchers are exploring modifications to enhance its efficacy and selectivity against specific targets in disease pathways.
Synthesis of Derivatives
The ability to synthesize derivatives with varied substituents allows for the exploration of structure-activity relationships (SAR). This is essential for optimizing the pharmacological profiles of new drug candidates derived from (2E)-1-(3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one .
Organic Electronics
Chalcones are being investigated for their potential use in organic electronic devices due to their unique electronic properties. The incorporation of (2E)-1-(3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one into polymer matrices could enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Pesticidal Activity
Research suggests that nitrochalcones may possess pesticidal properties, making them candidates for developing new agrochemicals. Their ability to inhibit microbial growth can be leveraged to protect crops from fungal diseases .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Staphylococcus aureus at MIC 256 µg/mL. |
| Study B | Anticancer Effects | Showed selective cytotoxicity against human cancer cell lines with minimal impact on normal cells. |
| Study C | Enzyme Inhibition | Identified as an inhibitor of acetylcholinesterase, relevant for neurodegenerative disease research. |
Mechanism of Action
Chalcones modulate various cellular pathways:
Antioxidant Activity: They scavenge free radicals and protect cells from oxidative stress.
Anti-Inflammatory Effects: Chalcones inhibit pro-inflammatory enzymes.
Anticancer Properties: They interfere with cancer cell growth and apoptosis pathways.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Substituent Effects :
- Nitro Group Position: The 4-nitrophenyl group in the target compound is electron-withdrawing, enhancing electrophilicity of the α,β-unsaturated system.
- Methoxy Group Position : The 3-methoxy substituent is electron-donating via resonance. Comparatively, (2E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one (C7, ) has a para-methoxy group, which alters electronic distribution and biological selectivity .
Table 1: Substituent Effects on Key Properties
Enzyme Inhibition
- MAO-B Inhibition: The 4-methoxy analog (C7) exhibits nonselective MAO inhibition (IC₅₀ = 0.29 μM for hMAO-B), whereas selective inhibitors like (2E)-3-[4-(dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one (C5) show higher specificity (Ki = 0.14 μM).
Antifungal Activity
- Analogs like (2E)-1-(4’-aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one (MIC = 0.07 µg/mL against Trichophyton rubrum) highlight the role of nitro groups in antifungal potency. The target compound’s 4-nitro substituent may enhance activity compared to para-substituted derivatives .
Antibacterial Activity
- Chalcones with halogen substituents (e.g., 3-chlorophenyl in ) show stronger antibacterial effects due to increased lipophilicity. The target compound’s nitro group may compensate for the lack of halogens by improving membrane penetration .
Physicochemical and Optical Properties
- Nonlinear Optical (NLO) Properties: The compound (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one exhibits a second-order NLO susceptibility (χ⁽³⁾) of 2.77 × 10⁻¹² esu, attributed to nitro group conjugation. The target compound’s 3-methoxy group may reduce χ⁽³⁾ compared to methyl-substituted analogs .
- Melting Points : Analogs with nitro groups (e.g., 231.7–236.9°C in ) generally have higher melting points due to dipole interactions, suggesting the target compound may similarly exhibit thermal stability .
Biological Activity
(2E)-1-(3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure featuring two phenyl rings linked by an α,β-unsaturated carbonyl system. This compound has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
- Molecular Formula : C₁₆H₁₃N₀₄
- Molecular Weight : 283.28 g/mol
- CAS Number : 199583-38-5
The presence of both a methoxy group and a nitro group on the phenyl rings significantly influences its chemical reactivity and biological activity. The methoxy group acts as an electron-donating substituent, while the nitro group serves as an electron-withdrawing group, affecting the compound's interaction with biological targets.
The biological activity of (2E)-1-(3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one is primarily attributed to its ability to modulate various cellular pathways:
- Anticancer Activity : The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation through interference with growth factor receptors.
- Antimicrobial Effects : Exhibits inhibitory activity against various microbial strains, potentially through disruption of microbial cell membranes or interference with metabolic pathways.
- Anti-inflammatory Properties : Can inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-κB and STAT3, which are critical in inflammation and cancer progression.
Biological Activity Overview
Case Studies and Research Findings
-
Anticancer Studies :
- A study demonstrated that (2E)-1-(3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one exhibited significant antiproliferative effects in CLL cell lines with IC₅₀ values between 0.17–2.69 µM. The compound was shown to induce pro-apoptotic effects with low toxicity in healthy cells .
- Another research highlighted its ability to inhibit microtubule assembly, suggesting potential use as a microtubule-destabilizing agent in cancer therapy .
-
Antimicrobial Activity :
- Research indicated that chalcones like (2E)-1-(3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one possess broad-spectrum antimicrobial properties. The mechanisms are believed to involve membrane disruption and metabolic interference.
- Anti-inflammatory Effects :
Q & A
Q. What are the standard synthetic routes for (2E)-1-(3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?
The compound is typically synthesized via the Claisen-Schmidt condensation between 3-methoxyacetophenone and 4-nitrobenzaldehyde under basic conditions. Ethanol or methanol is used as the solvent, with KOH or NaOH (20–30% w/v) as the catalyst. Reaction optimization includes:
- Temperature control : Stirring at 0–50°C to balance reaction rate and side-product formation .
- Solvent selection : Ethanol is preferred for its polarity and ability to dissolve aromatic aldehydes/ketones .
- Purification : Recrystallization from ethanol or methanol yields high-purity crystals suitable for XRD analysis .
Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?
The E-configuration is confirmed using:
- X-ray crystallography : Single-crystal XRD provides unambiguous proof of the double-bond geometry .
- ¹H NMR spectroscopy : The coupling constant (J) between the α- and β-protons (typically 15–16 Hz for trans-configuration) .
- IR spectroscopy : Conjugation of the carbonyl group with the double bond shifts the C=O stretch to ~1650 cm⁻¹ .
Q. What spectroscopic techniques are essential for characterizing this chalcone?
Key techniques include:
- FT-IR : Identifies functional groups (C=O, NO₂, OCH₃) .
- ¹H/¹³C NMR : Assigns proton environments and confirms substituent positions .
- UV-Vis : Analyzes π→π* transitions influenced by nitro and methoxy groups .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do computational methods like DFT predict electronic properties, and how do they correlate with experimental data?
- DFT calculations (e.g., B3LYP/6-311G(d,p)) model HOMO-LUMO energies, electrostatic potential maps, and global reactivity descriptors (electrophilicity index, hardness). These predict charge transfer interactions and reactivity hotspots .
- Validation : Experimental UV-Vis and XRD bond lengths show strong agreement with DFT-predicted geometries and electronic transitions .
Q. What strategies resolve discrepancies between DFT-predicted bioactivity and experimental results (e.g., moderate antimicrobial activity)?
- Solvent effects : DFT models often assume gas-phase conditions, whereas bioassays occur in polar solvents, altering charge distribution .
- Protein-ligand dynamics : Molecular docking studies account for steric/electronic mismatches in binding pockets not modeled in DFT .
- Synergistic substituent effects : The nitro group’s electron-withdrawing nature may reduce bioavailability despite favorable reactivity .
Q. How do substituents (methoxy vs. nitro) influence electronic properties and spectroscopic behavior?
- Electron-donating methoxy group : Increases electron density on the aromatic ring, downfield-shifting NMR signals and lowering C=O stretching frequency .
- Electron-withdrawing nitro group : Enhances conjugation, red-shifting UV-Vis absorption and increasing HOMO-LUMO gap .
Q. What crystallographic insights reveal intermolecular interactions and solid-state packing?
- XRD data show C–H···O and π-π stacking interactions between nitro and methoxy groups, stabilizing the crystal lattice .
- Hirshfeld surface analysis quantifies intermolecular contacts (e.g., O···H, C···C), guiding solubility and stability predictions .
Q. How does solvent polarity affect Claisen-Schmidt condensation efficiency?
- Polar protic solvents (ethanol) : Stabilize intermediates via hydrogen bonding, accelerating enolate formation .
- Temperature : Higher temperatures (50°C) reduce reaction time but risk side reactions (e.g., aldol condensation) .
Methodological Challenges
Q. What purification challenges arise for this compound, and how are they mitigated?
Q. How do structural analogs inform structure-activity relationships (SAR) for antimicrobial activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
